molecular formula C11H17NO5 B1276407 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid CAS No. 883550-05-8

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

Cat. No. B1276407
M. Wt: 243.26 g/mol
InChI Key: FYXUSCGIWKLIIR-UHFFFAOYSA-N
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Description

The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a derivative within the class of 1-oxa-4-azaspiro[4.5]decanes, which are compounds featuring a spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system. This class of compounds has been the subject of research due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related 1-oxa-4-azaspiro[4.5]decanes involves starting materials such as 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is a metal-catalyzed oxidative cyclization to form the spirocyclic core. For instance, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones was achieved through such a process, with the reaction conditions being carefully investigated and optimized .

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated using X-ray crystallography. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, a related compound, was determined to be monoclinic with specific unit cell constants. The cyclohexyl ring in this structure adopts a chair conformation, indicating that similar compounds, including 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, may also exhibit a chair conformation for the cyclohexyl ring, which is a common feature for stability in such systems .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the spirocyclic core. For example, the presence of a dichloroacetyl group in 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane suggests that it was synthesized through a reaction with dichloroacetic acid . This implies that the 4-oxobutanoic acid moiety in 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid could similarly be introduced through a reaction with a suitable carboxylic acid derivative.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid are not detailed in the provided papers, related compounds have been characterized. For instance, the crystallographic analysis provides insights into the density and molecular weight, as seen with 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, which has a density of 1.397 g/cm³ and a molecular weight of 252.13 . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the properties of similar compounds.

Relevant Case Studies

The compounds within this class have been evaluated for their biological activities. For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent anticancer activity against various human cancer cell lines, with some compounds showing significant potency, suggesting the potential for further development as anticancer agents . Another study synthesized spirodecane derivatives as potential dopamine agonists, although they did not display central nervous system activity; one analogue showed potent peripheral dopamine agonist activity . These case studies highlight the diverse pharmacological potential of the 1-oxa-4-azaspiro[4.5]decanes and related compounds.

Scientific Research Applications

1. Environmental Applications

The compound has been utilized in environmental applications, specifically for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. Research by Akceylan, Bahadir, and Yılmaz (2009) demonstrates its efficacy as a sorbent for azo dyes, achieving removal percentages of 95-99% under certain conditions, highlighting its potential in water purification processes (Akceylan et al., 2009).

2. Crystallography and Structural Analysis

Wen (2002) conducted a study on the crystal structure of a related compound, offering insights into its molecular geometry and potential applications in materials science (Wen, 2002).

3. Mass Spectrometry Studies

In the field of analytical chemistry, Solomons (1982) examined the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, providing valuable information for chemical analysis and identification (Solomons, 1982).

4. Agricultural Chemistry

A study by Sharifkanov et al. (2001) revealed the growth-regulating activity of a derivative of this compound, showing its potential use in agricultural chemistry (Sharifkanov et al., 2001).

5. Antiviral Research

Research into antiviral compounds has also incorporated this chemical structure. Apaydın et al. (2020) explored its use in synthesizing spirothiazolidinone derivatives with antiviral activity, particularly against influenza and human coronavirus (Apaydın et al., 2020).

6. Antitumor Activity

A significant application in medicinal chemistry is its role in antitumor agents. Yang et al. (2019) synthesized novel derivatives showing moderate to potent activity against various cancer cell lines, indicating its therapeutic potential in oncology (Yang et al., 2019).

7. Synthesis of Dopamine Agonists

In neuroscience research, Brubaker and Colley (1986) synthesized derivatives acting as dopamine agonists, contributing to the understanding and treatment of neurological disorders (Brubaker & Colley, 1986).

8. Antitubercular Drug Research

The compound's derivatives have been investigated for antitubercular properties. Richter et al. (2022) conducted a study on a benzothiazinone derivative, a promising antitubercular drug candidate, providing insights into its structural behavior and potential therapeutic use (Richter et al., 2022).

9. Antimicrobial Applications

Murugesan et al. (2008) synthesized compounds for antimicrobial activities, demonstrating significant potency against Mycobacterium tuberculosis, which is crucial in combating drug-resistant strains (Murugesan et al., 2008).

10. Industrial Chemistry

Kurniawan et al. (2017) explored the synthesis of novel compounds from oleic acid, including derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, for potential use as biolubricants, showcasing its versatility in industrial applications (Kurniawan et al., 2017).

Safety And Hazards

The compound is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXUSCGIWKLIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424262
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

CAS RN

883550-05-8
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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